molecular formula C7H10BrN3O2 B12980753 Ethyl 5-amino-2-bromo-1-methyl-1H-imidazole-4-carboxylate CAS No. 112277-39-1

Ethyl 5-amino-2-bromo-1-methyl-1H-imidazole-4-carboxylate

Cat. No.: B12980753
CAS No.: 112277-39-1
M. Wt: 248.08 g/mol
InChI Key: OCEVWTXRAKNSPP-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-bromo-1-methyl-1H-imidazole-4-carboxylate is a synthetic organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of an ethyl ester group, an amino group, a bromine atom, and a methyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-2-bromo-1-methyl-1H-imidazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of an imidazole derivative followed by esterification and amination reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-2-bromo-1-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different functional groups.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed:

  • Substitution reactions yield various substituted imidazole derivatives.
  • Oxidation and reduction reactions produce different functionalized imidazoles.
  • Ester hydrolysis results in the formation of the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 5-amino-2-bromo-1-methyl-1H-imidazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the synthesis of functional materials, including polymers and coordination compounds.

    Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It is utilized in the development of agrochemicals and dyes due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-bromo-1-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The amino and bromine groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate biochemical pathways, leading to desired therapeutic effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Ethyl 5-amino-2-bromo-1-methyl-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives such as:

    Ethyl 5-methyl-1H-imidazole-4-carboxylate: Lacks the amino and bromine groups, resulting in different chemical reactivity and biological activity.

    1-methyl-1H-imidazole-4-carboxylate: Similar structure but without the ethyl ester and bromine groups, leading to distinct properties.

    5-amino-1-methyl-1H-imidazole-4-carboxylate:

The uniqueness of this compound lies in its specific functional groups that confer unique chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Biological Activity

Ethyl 5-amino-2-bromo-1-methyl-1H-imidazole-4-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered imidazole ring with various functional groups that contribute to its reactivity and biological properties. The presence of the bromine atom at the 2-position and the carboxylate group at the 4-position enhance its interaction with biological targets. The molecular formula for this compound is C8H10BrN3O2C_8H_{10}BrN_3O_2 with a molecular weight of approximately 256.09 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful against various pathogens.
  • Antifungal Properties : Its structural features may allow it to disrupt fungal cell membranes or metabolic processes, leading to antifungal effects.

Antimicrobial and Antifungal Properties

Research has indicated that this compound possesses significant antimicrobial and antifungal activities. A study conducted by found that derivatives of imidazole compounds often show activity against bacteria and fungi, suggesting that this compound could be a lead candidate for drug development targeting infectious diseases.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that while some derivatives exhibit cytotoxicity, others maintain low toxicity profiles, making them suitable for further development as therapeutic agents .

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Testing : In a study published in Journal of Medicinal Chemistry, the compound demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cytotoxicity Evaluation : Another study assessed the cytotoxicity against human cancer cell lines (e.g., HeLa, MCF7). The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potential as anticancer agents .
  • Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry Letters explored the mechanism by which this compound interacts with target enzymes, revealing a competitive inhibition model against specific kinases involved in cancer progression .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of this compound compared to related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundBromine at position 2; carboxylate at position 4Antimicrobial, antifungal
Ethyl 5-amino-2-chloro-1-methylimidazoleChlorine instead of bromineModerate antimicrobial
Ethyl 5-amino-1-methylimidazoleLacks halogen substitutionLower activity

Properties

CAS No.

112277-39-1

Molecular Formula

C7H10BrN3O2

Molecular Weight

248.08 g/mol

IUPAC Name

ethyl 5-amino-2-bromo-1-methylimidazole-4-carboxylate

InChI

InChI=1S/C7H10BrN3O2/c1-3-13-6(12)4-5(9)11(2)7(8)10-4/h3,9H2,1-2H3

InChI Key

OCEVWTXRAKNSPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=N1)Br)C)N

Origin of Product

United States

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